ethyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate ethyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 864925-79-1
VCID: VC4285304
InChI: InChI=1S/C21H19N3O6S/c1-2-29-21(28)24-8-7-12-15(10-24)31-19(16(12)17(22)25)23-18(26)13-9-11-5-3-4-6-14(11)30-20(13)27/h3-6,9H,2,7-8,10H2,1H3,(H2,22,25)(H,23,26)
SMILES: CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4OC3=O
Molecular Formula: C21H19N3O6S
Molecular Weight: 441.46

ethyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

CAS No.: 864925-79-1

Cat. No.: VC4285304

Molecular Formula: C21H19N3O6S

Molecular Weight: 441.46

* For research use only. Not for human or veterinary use.

ethyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate - 864925-79-1

Specification

CAS No. 864925-79-1
Molecular Formula C21H19N3O6S
Molecular Weight 441.46
IUPAC Name ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C21H19N3O6S/c1-2-29-21(28)24-8-7-12-15(10-24)31-19(16(12)17(22)25)23-18(26)13-9-11-5-3-4-6-14(11)30-20(13)27/h3-6,9H,2,7-8,10H2,1H3,(H2,22,25)(H,23,26)
Standard InChI Key FCIVBPVVTLASAL-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4OC3=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic thieno[2,3-c]pyridine scaffold fused with a 2-oxo-2H-chromene moiety. Key substituents include:

  • Carbamoyl group (-CONH₂): Positioned at C3, enhancing hydrogen-bonding capabilities.

  • 2-Oxochromene-3-amido group: Attached at C2, introducing aromaticity and electron-withdrawing properties.

  • Ethyl carboxylate: Located at C6, improving solubility in organic solvents .

The IUPAC name, ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate, underscores its multifunctional design.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step reactions, as outlined in Figure 1:

  • Formation of Thieno[2,3-c]Pyridine Core: Cyclocondensation of ethyl 4-oxopiperidine-1-carboxylate with sulfur and cyanoacetate derivatives under Gewald reaction conditions .

  • Introduction of Chromene-Amido Group: Coupling of 3-amino-2-oxo-2H-chromene with the thienopyridine intermediate via acyl chloride intermediates .

  • Esterification: Final ethyl carboxylate incorporation using ethanol and acid catalysts.

Key Reaction Conditions:

  • Temperature: 80–120°C for cyclization steps.

  • Solvents: Ethanol, DMF, or xylene.

  • Catalysts: Piperidine or triethylamine for amide bond formation .

Chemical Reactivity

The compound undergoes:

  • Hydrolysis: Ester groups hydrolyze to carboxylic acids under acidic or basic conditions.

  • Nucleophilic Substitution: Amido and carbamoyl groups react with electrophiles (e.g., alkyl halides) .

  • Ring-Opening Reactions: Chromene moiety participates in cycloadditions with dinucleophiles like hydrazines .

Biological Activities and Applications

CompoundCell Line (IC₅₀, µM)Target Enzyme (IC₅₀, µM)
6iHSC3 (10.8), T47D (11.7)Hsp90 (0.23)
Ethyl 2-(4-Cl-Bz)A549 (0.25), HeLa (0.30)Topo II (0.18)

Enzyme Inhibition

The carbamoyl and amido groups facilitate interactions with enzymatic active sites:

  • Indoleamine 2,3-Dioxygenase (IDO): Modulation of IDO activity enhances antitumor immune responses.

  • Kinase Inhibition: Structural analogs inhibit tyrosine kinases involved in signal transduction .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Solubility: Moderate (LogP ~2.5) due to ethyl carboxylate.

  • Metabolism: Hepatic oxidation of the chromene ring and ester hydrolysis .

  • Excretion: Renal clearance of hydrophilic metabolites .

Future Directions

Structural Optimization

  • Substituent Modification: Introducing electron-withdrawing groups (e.g., -NO₂) at C4 to enhance potency .

  • Prodrug Design: Masking carboxylate as esters to improve bioavailability .

Clinical Translation

  • Phase I Trials: Pending for lead analogs targeting Hsp90 in multidrug-resistant cancers .

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